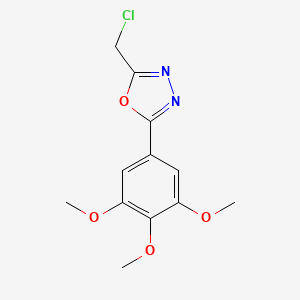
N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide
Descripción general
Descripción
N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide (also known as CMBA) is an organic compound with a wide range of applications in the scientific research field. It is a yellow to orange solid that is insoluble in water and has a molecular weight of 250.15 g/mol. CMBA is a member of the benzamide family and is used as a reagent for various organic syntheses. It also has a wide range of applications in the biochemical and physiological research fields.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- A study by Imramovský et al. (2011) described the synthesis of a series of benzamides, including structures similar to N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide, and evaluated their biological activity. The compounds were tested against mycobacterial, bacterial, and fungal strains, showing biological activity comparable with or higher than standard drugs like isoniazid, fluconazole, penicillin G, or ciprofloxacin. This highlights the potential of such compounds in antimicrobial applications (Imramovský et al., 2011).
Cancer Research
- In the realm of cancer research, derivatives of this compound have been investigated for their antiproliferative and cytotoxic activities against various human cancer cell lines. Notably, a study identified potent compounds inducing apoptosis in melanoma cell lines, showcasing the potential for these benzamides in developing new anticancer therapies (Imramovský et al., 2013).
Enzyme Inhibition
- Abbasi et al. (2014) explored the enzyme inhibition activity of N-(3-hydroxyphenyl) benzamide and its derivatives against key enzymes such as butylcholinesterase, acetylcholinesterase, and lipoxygenase. Although focusing on a slightly different core structure, this study illuminates the broader potential of hydroxybenzamides in enzyme inhibition applications, suggesting possible research directions for this compound (Abbasi et al., 2014).
Material Science and Other Applications
- Research into the structural properties and reactivity of benzamides, including those structurally related to this compound, contributes to material science and chemistry. For instance, the intramolecular hydrogen bonding in 2-hydroxy-benzamides has been analyzed to understand their conformational behavior and potential applications in designing new materials with specific properties (Kawski et al., 2006).
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-8-9-3-1-2-4-11(9)14(19)17-12-7-10(16)5-6-13(12)18/h1-7,18H,8H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLDFNIDYBRLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C(=O)NC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378993 | |
| Record name | N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218457-10-4 | |
| Record name | N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















